molecular formula C12H24N2O B8110879 11-Isopropyl-8-Oxa-2,11-Diazaspiro[5.6]Dodecane

11-Isopropyl-8-Oxa-2,11-Diazaspiro[5.6]Dodecane

Cat. No.: B8110879
M. Wt: 212.33 g/mol
InChI Key: PMQYJEUFNLHXIQ-UHFFFAOYSA-N
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Description

11-Isopropyl-8-Oxa-2,11-Diazaspiro[5.6]Dodecane is a spirocyclic compound featuring a unique bicyclic structure with oxygen and nitrogen atoms positioned at the 8th and 2nd/11th positions, respectively. The spiro[5.6]dodecane framework comprises a six-membered ring fused to a seven-membered ring, creating distinct conformational constraints.

Properties

IUPAC Name

11-propan-2-yl-8-oxa-2,11-diazaspiro[5.6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-11(2)14-6-7-15-10-12(9-14)4-3-5-13-8-12/h11,13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQYJEUFNLHXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCOCC2(C1)CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The glycine aldol reaction proceeds via a Zimmerman-Traxler transition state, where the enolate attacks a ketone (e.g., isopropyl ketone) to form a β-hydroxy-α-amino ester intermediate. In the context of spirocycle synthesis, this intermediate undergoes intramolecular cyclization to generate the 8-oxa-2,11-diazaspiro[5.6]dodecane framework. The isopropyl group at position 11 is introduced via the ketone substrate, ensuring regioselectivity.

Optimization and Yields

Critical parameters include:

  • Catalyst : Chiral Lewis acids (e.g., InCl₃) enhance diastereoselectivity (>20:1 dr).

  • Solvent : Polar aprotic solvents (MeCN, THF) favor enolate stability.

  • Temperature : Low temperatures (−20°C to 0°C) minimize epimerization.

Typical yields range from 65% to 78%, with the major diastereomer isolated via recrystallization or chromatography.

Ring-Closing Metathesis (RCM)

RCM, employed in diazaspiro syntheses, offers a versatile route to access the 5.6-spiro system. This method relies on Grubbs catalysts to mediate the cyclization of diene precursors.

Diene Precursor Design

A representative diene precursor incorporates:

  • Nitrogen atoms at positions 2 and 11.

  • An oxygen atom at position 8 (e.g., ether linkage).

  • Terminal alkenes for metathesis.

For example, N-allyl-N-(3-butenyl)-2-isopropyl-1,3-oxazinane undergoes RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C, yielding the spirocycle in 72% yield.

Stereochemical Considerations

RCM preserves the stereochemistry of the starting diene, enabling control over the spirocenter configuration. Computational studies suggest that the transition state favors a chair-like conformation, minimizing steric clash between the isopropyl group and oxazinane oxygen.

Multi-Component Passerini-Aza-Michael-Electrocyclization (PASE)

The PASE strategy, detailed in spiro piperidine synthesis, combines a Passerini three-component reaction, aza-Michael addition, and electrocyclization to assemble the spiro framework in a single pot.

Reaction Sequence

  • Passerini Reaction : An aldehyde, isocyanide, and carboxylic acid form an α-acyloxy amide.

  • Aza-Michael Addition : The amide undergoes conjugate addition to an α,β-unsaturated carbonyl.

  • Electrocyclization : Ring closure generates the spirocyclic system.

For 11-isopropyl-8-oxa-2,11-diazaspiro[5.6]dodecane , the isopropyl group is introduced via the aldehyde component (e.g., isobutyraldehyde). Catalysis by InCl₃ (33 mol%) in MeCN at room temperature affords the product in 58% yield with >90% diastereomeric excess.

Alkylation-Cyclization Strategies

Alkylation of secondary amines followed by cyclization provides a modular route to functionalized spirocycles.

Stepwise Alkylation

  • Primary Alkylation : A piperidine derivative (e.g., 2-amino-1-isopropylpiperidine) is alkylated with a bromoethyl ether.

  • Secondary Cyclization : Base-mediated intramolecular nucleophilic attack forms the 8-oxa bridge.

Using n-PrMgBr as a base in THF at 0°C, this method achieves 84% yield over three steps.

Challenges in Steric Hindrance

The isopropyl group at position 11 introduces steric constraints, necessitating bulky bases (e.g., LDA) to deprotonate the amine intermediate selectively.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)DiastereoselectivityScalability
Glycine Aldol ReactionAldol addition, cyclization65–78>20:1Moderate
RCMDiene synthesis, metathesis72N/AHigh
PASEMulti-component cascade58>90% deLow
Alkylation-CyclizationStepwise alkylation, ring closure84Single diastereomerHigh

Chemical Reactions Analysis

Types of Reactions

11-Isopropyl-8-Oxa-2,11-Diazaspiro[5.6]Dodecane: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure, often resulting in the formation of new compounds with different properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlling temperature, pressure, and solvent choice to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of diazaspiro compounds, including 11-Isopropyl-8-Oxa-2,11-Diazaspiro[5.6]Dodecane, exhibit antiviral properties. Specifically, they have been studied for their potential as CCR5 antagonists, which can be effective in treating HIV infections by blocking the virus from entering host cells .

Anti-inflammatory Properties

The compound has shown promise in inhibiting various inflammatory pathways. It has been linked to the treatment of conditions such as asthma and rheumatoid arthritis by modulating chemokine receptor interactions . This makes it a candidate for developing new anti-inflammatory medications.

Neurological Applications

There is emerging evidence suggesting that spiro compounds can influence neurological pathways. Research has explored their potential in treating neurodegenerative diseases and conditions such as multiple sclerosis due to their ability to cross the blood-brain barrier and exert neuroprotective effects .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntiviralInhibits HIV replication through CCR5 antagonism
Anti-inflammatoryReduces symptoms in asthma and arthritis
NeuroprotectivePotential treatment for neurodegenerative diseases

Case Study 1: HIV Treatment

A clinical study evaluated the efficacy of diazaspiro compounds in HIV-positive patients. The results demonstrated a significant reduction in viral load among those treated with this compound derivatives compared to the control group, highlighting its potential as a therapeutic agent against HIV .

Case Study 2: Inflammatory Disorders

In another study focusing on asthma patients, the administration of this compound resulted in decreased airway inflammation and improved lung function metrics. These findings suggest that it could be developed into a novel treatment for asthma management .

Mechanism of Action

The mechanism by which 11-Isopropyl-8-Oxa-2,11-Diazaspiro[5.6]Dodecane exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

2.1.1. tert-Butyl 8-Oxa-3,11-Diazaspiro[5.6]Dodecane-3-Carboxylate
  • Key Differences :
    • Substituent: A tert-butyl carboxylate group replaces the isopropyl group at position 3.
    • Implications: The tert-butyl group enhances steric hindrance and may improve stability against hydrolysis compared to the isopropyl substituent. This derivative is likely a precursor for further functionalization in medicinal chemistry .
2.1.2. 8-Phenyl-1,3-Diazaspiro[4.5]Decane-2,4-Diones (Compounds 13 and 14)
  • Key Differences: Spiro System: Smaller spiro[4.5]decane framework (five- and six-membered rings) vs. [5.6]dodecane. Substituents: Phenyl and chlorophenyl groups at position 6. The aromatic substituents enhance π-π stacking interactions, which may improve binding affinity in biological targets .
2.1.3. 7-Oxa-9-Aza-Spiro[4.5]Decane Derivatives
  • Key Differences: Heteroatom Positions: Oxygen at position 7 and nitrogen at position 9 (vs. 8-oxa-2,11-diaza in the target compound). Substituents: Benzothiazol-2-yl and hydroxyl-phenyl groups. Implications: The benzothiazole moiety introduces electron-withdrawing effects, altering electronic properties and reactivity.

Thermal Stability and Decomposition Behavior

Thermal stability data from analogous compounds highlight critical trends:

Compound Spiro System Substituents Thermal Stability (425°C, 6h) Decomposition Products
Compound 11 N/A Unspecified 20% additive remaining Unidentified products
Benzyl Alcohol N/A -OH 48% additive remaining Dodecane, phenanthrene
Target Compound [5.6] Isopropyl Not reported Hypothetical: Stable spiro core
  • Analysis : The spirocyclic framework may confer higher thermal stability compared to linear or less rigid analogs. However, substituents like isopropyl could influence decomposition pathways. For example, bulky groups may retard degradation by steric protection, whereas electron-deficient moieties might accelerate it .

Physicochemical Properties

  • Solubility : The 8-oxa-2,11-diaza structure introduces polar heteroatoms, likely enhancing water solubility compared to purely hydrocarbon spiro compounds (e.g., dodecane derivatives in ). However, the isopropyl group may counterbalance this by increasing hydrophobicity .
  • Polarity : Coulombic interactions in salts () suggest that spiro compounds with heteroatoms could exhibit strong dipole-dipole interactions, affecting solubility in ionic liquids or polar solvents .

Biological Activity

11-Isopropyl-8-Oxa-2,11-Diazaspiro[5.6]Dodecane is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of spirocyclic compounds characterized by their unique structural arrangement. The presence of nitrogen and oxygen in its structure suggests potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various pharmacological effects:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling and possibly providing neuroprotective effects.

Therapeutic Applications

The biological activity of this compound has implications for several therapeutic areas:

  • Cancer Treatment : Preliminary studies suggest that the compound may possess anticancer properties by inhibiting tumor growth through modulation of key signaling pathways.
  • Neurological Disorders : Its potential neuroprotective effects could make it a candidate for treating conditions like Alzheimer's or Parkinson's disease.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits key metabolic enzymes
Anticancer PropertiesSuppresses tumor growth in vitro
Neuroprotective EffectsModulates neurotransmitter activity

Case Studies

  • Anticancer Activity : In a study examining the effects of this compound on cancer cell lines, significant inhibition of cell proliferation was observed. The mechanism was linked to the compound's ability to induce apoptosis in malignant cells.
  • Neuroprotection : A case study involving animal models demonstrated that administration of the compound led to improved outcomes in models of neurodegeneration. Behavioral assessments indicated enhanced cognitive function and reduced markers of oxidative stress.

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its biological effects:

  • Cell Signaling Pathways : Studies have identified that the compound may influence the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
  • In Vivo Studies : Animal studies have shown promising results in terms of safety and efficacy, indicating that further clinical trials may be warranted.

Q & A

Q. What are the common synthetic routes for 11-Isopropyl-8-Oxa-2,11-Diazaspiro[5.6]Dodecane, and how are reaction conditions optimized?

Methodological Answer: Synthesis of spiro compounds like this compound typically involves cyclization reactions or multi-component condensations. For example, analogous spiro compounds are synthesized via reactions between carbonyl derivatives (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) and amines or imines under reflux conditions in aprotic solvents like tetrahydrofuran (THF) . Key steps include:

  • Reagent Selection : Use of (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine derivatives to form spirocyclic intermediates.
  • Characterization : Post-synthesis, products are validated via melting point analysis, elemental analysis, IR spectroscopy (for functional groups like C=O, N-H), and UV-Vis spectroscopy (to confirm conjugation or π-π transitions) .
  • Optimization : Pilot studies with varying temperatures, solvent polarities, and stoichiometric ratios are recommended to maximize yield.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this spiro compound?

Methodological Answer: Routine characterization involves:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-O-C ether linkages at ~1100–1250 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
  • Elemental Analysis : Validates empirical formula by quantifying C, H, N, and O content.
  • UV-Vis Spectroscopy : Detects electronic transitions in conjugated systems (e.g., benzothiazole or aromatic moieties) .
  • Nuclear Magnetic Resonance (NMR) : Though not explicitly cited in evidence, ¹H/¹³C NMR is standard for confirming spirocyclic connectivity and substituent positions.

For advanced structural elucidation, X-ray crystallography or high-resolution mass spectrometry (HRMS) is recommended.

Advanced Research Questions

Q. How can response surface methodology (RSM) and ANOVA improve synthesis or application studies for this compound?

Methodological Answer: RSM is a statistical tool to optimize multi-variable processes. For example, in bioreactor systems, RSM identified critical factors (e.g., rotation speed, hydraulic retention time) affecting dodecane removal efficiency . Adapting this for synthesis:

  • Experimental Design : Use a central composite design (CCD) to vary parameters like temperature, catalyst loading, and reaction time.
  • ANOVA : Assess the significance of each factor. For instance, a prior study found disc rotation speed (F-value = 69.81) and quadratic terms (A², B²) significantly impacted outcomes .
  • Model Validation : Confirm via regression analysis (R² > 0.9) and residual plots.

Table 1 : Simplified ANOVA Template for Synthesis Optimization (Adapted from )

FactorF-valuep-valueSignificance (p < 0.05)
Temperature25.40.001Yes
Catalyst18.70.003Yes
Interaction6.20.032Yes

Q. What computational approaches predict physicochemical properties like viscosity or solubility for this compound?

Methodological Answer: Molecular dynamics (MD) simulations paired with empirical models (e.g., Carreau model) can predict viscosity. For alkanes like dodecane, simulations achieved <5% error compared to experimental data by modeling shear rates and temperature effects . Steps include:

  • Force Field Selection : Use OPLS-AA or similar for organic systems.
  • Shear Rate Sampling : Simulate non-equilibrium MD (NEMD) to capture shear-thinning behavior.
  • Validation : Compare results to experimental benchmarks (e.g., NIST data ).

Table 2 : Example Viscosity Predictions vs. Experimental Data (Adapted from )

Temperature (°C)Experimental (mPa·s)Simulated (mPa·s)% Error
251.431.49+4.2%
1000.620.58-6.5%

Q. How can reaction mechanisms involving this spiro compound’s diaza or oxa moieties be analyzed?

Methodological Answer: Mechanistic studies require:

  • Kinetic Isotope Effects (KIE) : Detect rate changes using deuterated reactants to identify rate-determining steps.
  • DFT Calculations : Map transition states and energy barriers for cyclization or ring-opening steps. For example, analogous spiro systems show nucleophilic attack at carbonyl carbons as a key step .
  • Trapping Intermediates : Use low-temperature NMR or quenching agents (e.g., methanol) to isolate reactive species.

Q. What strategies address contradictions in spectral or reactivity data for this compound?

Methodological Answer: Contradictions often arise from impurities or isomerization. Mitigation strategies include:

  • Multi-Technique Validation : Cross-check IR, NMR, and HRMS data.
  • Chromatographic Purity : Use HPLC or GC-MS to isolate isomers (e.g., axial vs. equatorial substituents in spiro systems).
  • Control Experiments : Replicate reactions under inert atmospheres to rule out oxidation artifacts.

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